2-Cyclooctene-1-carboxylic acid
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Overview
Description
(E)-Cyclooct-2-enecarboxylic acid is an organic compound characterized by a cyclooctene ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Cyclooct-2-enecarboxylic acid can be synthesized through several methods. Another method includes the use of Grignard reagents to form the desired carboxylic acid .
Industrial Production Methods: In industrial settings, the production of (E)-Cyclooct-2-enecarboxylic acid often involves catalytic processes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: (E)-Cyclooct-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides, esters.
Scientific Research Applications
(E)-Cyclooct-2-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Cyclooct-2-enecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclooctene ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with other molecules .
Comparison with Similar Compounds
Cyclooctane: Lacks the double bond and carboxylic acid group, making it less reactive.
Cyclooctene: Contains the double bond but lacks the carboxylic acid group.
Cyclooctanecarboxylic acid: Lacks the double bond, affecting its reactivity and applications.
Uniqueness: (E)-Cyclooct-2-enecarboxylic acid is unique due to the presence of both a cyclooctene ring and a carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2Z)-cyclooct-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H,10,11)/b6-4- |
InChI Key |
NLLYUAGKSVKJEZ-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)C(=O)O |
Canonical SMILES |
C1CCC=CC(CC1)C(=O)O |
Origin of Product |
United States |
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